Cas no 1491740-24-9 (8-Chloro-1h,3h,4h,5h-pyrano[4,3-b]indole)
![8-Chloro-1h,3h,4h,5h-pyrano[4,3-b]indole structure](https://ja.kuujia.com/scimg/cas/1491740-24-9x500.png)
8-Chloro-1h,3h,4h,5h-pyrano[4,3-b]indole 化学的及び物理的性質
名前と識別子
-
- CS-0300003
- 1491740-24-9
- 8-CHLORO-1H,3H,4H,5H-PYRANO[4,3-B]INDOLE
- AKOS014670785
- EN300-742177
- 8-chloro-1,3,4,5-tetrahydropyrano[4,3-b]indole
- Pyrano[4,3-b]indole, 8-chloro-1,3,4,5-tetrahydro-
- 8-Chloro-1h,3h,4h,5h-pyrano[4,3-b]indole
-
- インチ: 1S/C11H10ClNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2
- InChIKey: YANINBQINHSQKG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C1COCCC=1N2
計算された属性
- 精确分子量: 207.0450916g/mol
- 同位素质量: 207.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 25Ų
じっけんとくせい
- 密度みつど: 1.368±0.06 g/cm3(Predicted)
- Boiling Point: 382.9±37.0 °C(Predicted)
- 酸度系数(pKa): 16.02±0.20(Predicted)
8-Chloro-1h,3h,4h,5h-pyrano[4,3-b]indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-742177-10.0g |
8-chloro-1H,3H,4H,5H-pyrano[4,3-b]indole |
1491740-24-9 | 95.0% | 10.0g |
$2393.0 | 2025-03-11 | |
Enamine | EN300-742177-0.25g |
8-chloro-1H,3H,4H,5H-pyrano[4,3-b]indole |
1491740-24-9 | 95.0% | 0.25g |
$513.0 | 2025-03-11 | |
Enamine | EN300-742177-1.0g |
8-chloro-1H,3H,4H,5H-pyrano[4,3-b]indole |
1491740-24-9 | 95.0% | 1.0g |
$557.0 | 2025-03-11 | |
Enamine | EN300-742177-0.5g |
8-chloro-1H,3H,4H,5H-pyrano[4,3-b]indole |
1491740-24-9 | 95.0% | 0.5g |
$535.0 | 2025-03-11 | |
Enamine | EN300-742177-2.5g |
8-chloro-1H,3H,4H,5H-pyrano[4,3-b]indole |
1491740-24-9 | 95.0% | 2.5g |
$1089.0 | 2025-03-11 | |
Enamine | EN300-742177-5.0g |
8-chloro-1H,3H,4H,5H-pyrano[4,3-b]indole |
1491740-24-9 | 95.0% | 5.0g |
$1614.0 | 2025-03-11 | |
Enamine | EN300-742177-0.1g |
8-chloro-1H,3H,4H,5H-pyrano[4,3-b]indole |
1491740-24-9 | 95.0% | 0.1g |
$490.0 | 2025-03-11 | |
Enamine | EN300-742177-0.05g |
8-chloro-1H,3H,4H,5H-pyrano[4,3-b]indole |
1491740-24-9 | 95.0% | 0.05g |
$468.0 | 2025-03-11 |
8-Chloro-1h,3h,4h,5h-pyrano[4,3-b]indole 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
8-Chloro-1h,3h,4h,5h-pyrano[4,3-b]indoleに関する追加情報
Professional Introduction to 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole (CAS No. 1491740-24-9)
8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole, identified by the Chemical Abstracts Service Number (CAS No.) 1491740-24-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrano[4,3-b]indole scaffold, a structural motif known for its broad spectrum of biological activities and utility in drug discovery. The presence of a chlorine substituent at the 8-position introduces unique electronic and steric properties, making it a valuable scaffold for further derivatization and exploration.
The pyrano[4,3-b]indole core is a fused bicyclic system consisting of a pyran ring and an indole ring. This structural configuration is frequently encountered in natural products and bioactive molecules, contributing to its pharmacological relevance. The chlorine atom in 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole serves as a key functional group that can participate in various chemical transformations, including nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and hydrogen bonding interactions. These properties make it an attractive intermediate for synthesizing more complex molecules with tailored biological activities.
In recent years, there has been growing interest in 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole due to its potential applications in the development of novel therapeutic agents. Researchers have been exploring its pharmacological profile to identify new leads for treating various diseases. The indole moiety is particularly noteworthy for its role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. The chlorine substituent further enhances its utility by allowing for selective modifications that can fine-tune its biological effects.
One of the most compelling aspects of 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole is its versatility as a building block in medicinal chemistry. The compound has been used as a precursor in the synthesis of several analogs that exhibit promising biological activities. For instance, derivatives of this scaffold have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. Additionally, some studies have indicated that modifications at the 8-chloro position can influence binding affinity to target proteins, suggesting its importance in drug design.
The synthesis of 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole typically involves multi-step organic reactions that construct the pyrano[4,3-b]indole core followed by functionalization at the 8-position. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed coupling reactions and transition-metal-mediated cyclizations have been particularly useful in constructing this complex scaffold. The optimization of these synthetic routes is crucial for ensuring scalability and cost-effectiveness in pharmaceutical applications.
Recent advancements in computational chemistry have also contributed to the understanding of 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole's reactivity and potential drug-like properties. Molecular modeling studies have helped predict how this compound interacts with biological targets at the atomic level. These insights are invaluable for guiding structure-activity relationship (SAR) studies and for designing next-generation derivatives with enhanced efficacy and reduced side effects.
The pharmacological investigation of 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole has revealed several interesting findings. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Furthermore,its ability to interact with specific receptors or enzymes has been explored as a basis for developing treatments against neurological disorders such as Alzheimer's disease and Parkinson's disease.
Another area of interest is the antimicrobial activity of derivatives of 8-Chloro-1H,3 H,4 H,5 H -pyrano [ 4 , 3 - b ] indole。 Certain modifications at the scaffold have shown promising results against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent。 This underscores the importance of exploring diverse derivatives to expand its therapeutic applications。
The future direction of research on 8 - Chloro - 1 H , 3 H , 4 H , 5 H - pyrano [ 4 , 3 - b ] indole involves further optimization of synthetic routes to improve accessibility and scalability。 Additionally, there is a need for more comprehensive pharmacological studies to elucidate its mechanisms of action and potential therapeutic applications。 Collaborative efforts between synthetic chemists, biologists, and computational scientists will be essential in unlocking the full potential of this versatile scaffold。
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